molecular formula C10H10ClF3O2 B14791095 (2S)-2-Methoxy-2-trifluoromethylphenylacetyl chloride

(2S)-2-Methoxy-2-trifluoromethylphenylacetyl chloride

Cat. No.: B14791095
M. Wt: 254.63 g/mol
InChI Key: OFHHWZBSOCGDDF-NETXQHHPSA-N
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Description

(2S)-2-Methoxy-2-trifluoromethylphenylacetyl chloride is a chemical compound known for its unique structural features and reactivity. It contains a trifluoromethyl group, which is significant in pharmaceuticals, agrochemicals, and materials due to its electron-withdrawing properties . This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Methoxy-2-trifluoromethylphenylacetyl chloride typically involves the reaction of (2S)-2-Methoxy-2-trifluoromethylphenylacetic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:

(2S)-2-Methoxy-2-trifluoromethylphenylacetic acid+SOCl2(2S)-2-Methoxy-2-trifluoromethylphenylacetyl chloride+SO2+HCl\text{(2S)-2-Methoxy-2-trifluoromethylphenylacetic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} (2S)-2-Methoxy-2-trifluoromethylphenylacetic acid+SOCl2​→(2S)-2-Methoxy-2-trifluoromethylphenylacetyl chloride+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of thionyl chloride in large-scale production requires proper handling and safety measures due to its corrosive nature.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Methoxy-2-trifluoromethylphenylacetyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form (2S)-2-Methoxy-2-trifluoromethylphenylacetic acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., pyridine) are commonly used.

    Hydrolysis: Water or aqueous base (e.g., NaOH) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

Major Products

    Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

    (2S)-2-Methoxy-2-trifluoromethylphenylacetic acid: Formed from hydrolysis.

    Alcohol: Formed from reduction.

Scientific Research Applications

(2S)-2-Methoxy-2-trifluoromethylphenylacetyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of trifluoromethylated compounds.

    Biology: Employed in the modification of biomolecules to study their structure and function.

    Medicine: Investigated for its potential use in drug development due to the trifluoromethyl group’s influence on biological activity.

    Industry: Utilized in the production of agrochemicals and materials with enhanced properties

Mechanism of Action

The mechanism of action of (2S)-2-Methoxy-2-trifluoromethylphenylacetyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing trifluoromethyl group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce the trifluoromethyl group into target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-Methoxy-2-trifluoromethylphenylacetyl chloride is unique due to its specific structural features and reactivity profile. The presence of the trifluoromethyl group imparts distinct electronic properties, making it a valuable compound in various chemical transformations and applications.

Properties

Molecular Formula

C10H10ClF3O2

Molecular Weight

254.63 g/mol

IUPAC Name

2-[(6S)-6-methoxy-6-(trifluoromethyl)cyclohexa-2,4-dien-1-yl]acetyl chloride

InChI

InChI=1S/C10H10ClF3O2/c1-16-9(10(12,13)14)5-3-2-4-7(9)6-8(11)15/h2-5,7H,6H2,1H3/t7?,9-/m0/s1

InChI Key

OFHHWZBSOCGDDF-NETXQHHPSA-N

Isomeric SMILES

CO[C@]1(C=CC=CC1CC(=O)Cl)C(F)(F)F

Canonical SMILES

COC1(C=CC=CC1CC(=O)Cl)C(F)(F)F

Origin of Product

United States

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